rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,4S,7R)-2-azabicyclo[221]heptane-7-carboxylate hydrochloride is a chemical compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the azabicyclo moiety: This step involves the incorporation of the nitrogen atom into the bicyclic structure, often through a nucleophilic substitution reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with bicyclic structures.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,2S,4S)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride
- Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Uniqueness
Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo moiety. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2752075-98-0 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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